2-Chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide 2-Chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473972
InChI: InChI=1S/C11H16ClN3OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7H2,1-3H3
SMILES: CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl
Molecular Formula: C11H16ClN3OS
Molecular Weight: 273.78 g/mol

2-Chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13473972

Molecular Formula: C11H16ClN3OS

Molecular Weight: 273.78 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide -

Specification

Molecular Formula C11H16ClN3OS
Molecular Weight 273.78 g/mol
IUPAC Name 2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H16ClN3OS/c1-8(2)15(10(16)6-12)7-9-11(17-3)14-5-4-13-9/h4-5,8H,6-7H2,1-3H3
Standard InChI Key QEKIRSMBSCVFBM-UHFFFAOYSA-N
SMILES CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl
Canonical SMILES CC(C)N(CC1=NC=CN=C1SC)C(=O)CCl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises:

  • A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at the 1,4-positions).

  • A 3-methylsulfanyl substituent on the pyrazine ring, introducing a sulfur-containing functional group.

  • An N-isopropyl-N-(2-pyridinylmethyl)acetamide side chain, where the acetamide moiety is substituted with an isopropyl group and a pyridinylmethyl group.

The IUPAC name, 2-chloro-N-[(3-methylsulfanylpyrazin-2-yl)methyl]-N-propan-2-ylacetamide, reflects this arrangement. Key bond lengths and angles are inferred from analogous structures, such as propachlor (a related herbicide), where π-delocalization in the acetamide group influences molecular geometry .

Physicochemical Properties

PropertyValueSource
Molecular Weight273.78 g/mol
Density1.1±0.1g/cm31.1 \pm 0.1 \, \text{g/cm}^3
Boiling Point345.1±32.0C345.1 \pm 32.0^\circ \text{C}
Flash Point162.5±25.1C162.5 \pm 25.1^\circ \text{C}
LogP (Partition Coefficient)0.69
Vapour Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25°C

The compound’s moderate LogP indicates balanced hydrophobicity, suitable for permeating biological membranes, while its low vapour pressure suggests limited volatility under standard conditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-N-isopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves multi-step reactions, often leveraging:

  • Buchwald-Hartwig Coupling: For introducing the isopropylamino group to the pyrazine ring .

  • Acetamide Formation: Reaction of chloroacetyl chloride with methanesulfonamide derivatives under reflux conditions .

Example Protocol (Adapted from Patent Literature ):

  • Step 1: React 3-methylsulfanylpyrazin-2-ylmethanol with isopropylamine in the presence of a palladium catalyst to form the N-isopropyl intermediate.

  • Step 2: Treat the intermediate with chloroacetyl chloride in ethyl acetate at 65°C for 12 hours to yield the acetamide product.

  • Step 3: Purify via crystallization using n-heptane, achieving a final yield of 83% .

Optimization Challenges

  • Byproduct Formation: Competing reactions at the pyrazine nitrogen require careful temperature control (<5°C during acyl chloride additions) .

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency but complicate downstream purification .

Future Research Directions

Priority Areas

  • Biological Screening: Evaluate activity against therapeutic targets (e.g., kinases, GPCRs) and pathogens.

  • Toxicological Profiling: Assess acute toxicity (LD₅₀) and genotoxicity in vitro.

  • Process Chemistry: Develop greener synthetic routes using biocatalysts or flow chemistry.

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